molecular formula C24H28ClN3O6 B7791167 Clebopride maleate CAS No. 74214-64-5

Clebopride maleate

Cat. No.: B7791167
CAS No.: 74214-64-5
M. Wt: 489.9 g/mol
InChI Key: BCVIWCRZYPHHMQ-BTJKTKAUSA-N
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Description

Clebopride maleate is a substituted benzamide compound with antiemetic and gastroprokinetic properties, making it a valuable tool for pharmacological research . Its primary mechanism of action is the antagonism of dopamine D2 receptors . In the gastrointestinal tract, this blockade reduces the inhibitory effect of dopamine, leading to enhanced motility and accelerated gastric emptying . Additionally, Clebopride exhibits antiemetic effects by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, which helps prevent nausea and vomiting . Some research also indicates it may have secondary actions as a serotonin 5-HT4 receptor agonist and an acetylcholinesterase inhibitor, further contributing to its prokinetic activity . Historically, its research applications have focused on understanding and modeling functional gastrointestinal disorders, dyspepsia, and gastroesophageal reflux disease (GERD) . Investigations using this compound have confirmed its effect in shortening delayed gastric emptying time, a key feature in many motility disorders . Researchers should note that as a potent dopamine antagonist, Clebopride has been associated with extrapyramidal side effects in clinical settings, including symptoms such as tremors, rigidity, and restless legs syndrome . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIWCRZYPHHMQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047787
Record name Clebopride maleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74214-64-5, 84370-95-6
Record name Benzamide, 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74214-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clebopride maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clebopride maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEBOPRIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P42041X5SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clebopride maleate involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-benzyl-4-piperidone under specific conditions to form the desired compound . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of advanced techniques such as liquid chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Clebopride maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives, as well as various substituted benzamides .

Scientific Research Applications

Clebopride maleate has a wide range of scientific research applications:

Mechanism of Action

Clebopride maleate exerts its effects by blocking dopamine receptors, particularly the D2 receptors, in the gastrointestinal tract. This action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also inhibits acetylcholinesterase, further contributing to its prokinetic effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Properties

Compound Chemical Class Molecular Formula Molecular Weight (g/mol) Receptor Affinity
This compound Benzamide derivative C₂₄H₂₈ClN₃O₆ 489.95 D2/D3 dopamine receptors
Metoclopramide Benzamide derivative C₁₄H₂₂ClN₃O₂ 299.80 D2/D3 dopamine, 5-HT₃ receptors
Domperidone maleate Benzimidazole C₂₂H₂₄ClN₅O₂·C₄H₄O₄ 594.09 Peripheral D2 receptors
Levosulpiride Benzamide derivative C₁₅H₂₃N₃O₄S 341.43 D2/D3 dopamine receptors
Bromopride Benzamide derivative C₁₄H₂₂BrN₃O₂ 344.25 D2 receptors

Key Observations :

  • Structural Similarities : Clebopride, metoclopramide, and levosulpiride share a benzamide backbone, which confers dopamine D2 receptor antagonism. Domperidone, a benzimidazole, lacks CNS penetration due to its polarity .
  • Receptor Selectivity : Clebopride and levosulpiride exhibit affinity for both D2 and D3 receptors, whereas domperidone acts predominantly on peripheral D2 receptors, reducing central side effects .

Table 2: Clinical Indications and Adverse Effects

Compound Indications Common Side Effects CNS Penetration
This compound Functional dyspepsia, rumination syndrome Acute dystonia (rare), nausea, dry mouth Moderate
Metoclopramide Gastroparesis, chemotherapy-induced nausea Extrapyramidal symptoms (EPS), tardive dyskinesia High
Domperidone maleate Nausea, gastroparesis Headache, hyperprolactinemia Low
Levosulpiride Functional dyspepsia, gastritis Galactorrhea, EPS (rare) Moderate

Key Observations :

  • Efficacy : Clebopride demonstrates comparable efficacy to levosulpiride in functional dyspepsia, with a clinical trial showing symptom improvement in 85% of patients when combined with trimebutine .
  • Safety: Clebopride’s risk of acute dystonia (e.g., laryngeal spasms) is rare but documented, similar to metoclopramide .

Regulatory and Commercial Considerations

Table 3: Regulatory Status and Cost

Compound Regulatory Approval (Example Regions) Typical Dosage Form Cost (USD)
This compound Europe, Asia 0.5 mg tablets $404/50 mg (API)
Metoclopramide Global (FDA-approved) 10 mg tablets $0.10–$1.00/tablet
Domperidone maleate Europe, Asia (not FDA-approved) 10 mg tablets $0.50–$2.00/tablet

Key Observations :

  • Cost : Clebopride’s active pharmaceutical ingredient (API) is priced higher than domperidone or metoclopramide, reflecting its niche use and specialized synthesis .

Biological Activity

Clebopride maleate is a substituted benzamide compound that exhibits significant biological activity primarily as a dopamine receptor antagonist. This article provides a comprehensive overview of its biological activity, including pharmacological effects, case studies, and research findings.

This compound (CAS Number: 84370-95-6) is chemically characterized by the formula C20H24ClN3O2C4H4O4C_{20}H_{24}ClN_{3}O_{2}\cdot C_{4}H_{4}O_{4} and has a molecular weight of 490.0 g/mol. It is structurally related to metoclopramide, another well-known antiemetic agent. Clebopride acts primarily on the dopamine D2, D3, and D4 receptors, showing a high affinity for these targets, which contributes to its effectiveness in treating functional gastrointestinal disorders such as nausea and vomiting .

Pharmacological Effects

Clebopride is noted for its antidopaminergic activity, which helps alleviate emetic symptoms with a lower incidence of side effects compared to other similar agents. It has been shown to be approximately ten times more potent than metoclopramide .

Table 1: Comparison of Clebopride and Metoclopramide

PropertyCleboprideMetoclopramide
Potency10 times more potentStandard
Main ActionDopamine antagonistDopamine antagonist
Side EffectsLower incidenceHigher incidence
Therapeutic UseNausea/vomitingNausea/vomiting

Metabolism and Excretion

The metabolism of clebopride involves significant biotransformation in the liver, leading to various metabolites such as hydroxylated forms and N-dealkylation products. Studies indicate that unchanged clebopride is the most abundant compound found in human urine, suggesting extensive metabolic processing .

Case Study 1: Acute Dystonic Reaction

A notable case involved a 19-year-old male who experienced an acute dystonic reaction following a single oral dose of clebopride. He presented with involuntary neck movements within an hour of administration. The reaction was managed with benztropine, leading to rapid symptom resolution. This case highlights the potential for acute movement disorders associated with clebopride usage .

Case Study 2: Oculogyric Crisis

Another case documented a 21-year-old female who developed an oculogyric crisis after taking clebopride. This condition is characterized by involuntary eye movements and can occur as a side effect of dopaminergic antagonists. The temporal relationship between drug administration and symptom onset suggests a direct correlation .

Research Findings

Research has consistently demonstrated that clebopride's efficacy in treating gastrointestinal disorders is accompanied by risks of extrapyramidal symptoms (EPS). A phase I clinical trial indicated that while clebopride showed promise in patients undergoing chemotherapy, EPS were reported in approximately 14% of treatment cycles .

Table 2: Summary of Clinical Findings on Clebopride

Study TypeKey Findings
Phase I TrialEncouraging efficacy but notable EPS risk
Acute Reaction Case Study 1Dystonia following single dose
Acute Reaction Case Study 2Oculogyric crisis following administration

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference Standard
Identity (HPLC)Retention time match±0.2 min of standardCAS 57645-91-7
Purity (DSC)Melting point172–175°CEP Monograph
Related substances (LC-MS)Total impurities≤0.5% w/wICH Q3A

Q. Table 2. Common Experimental Pitfalls and Solutions

PitfallSolutionEvidence Source
Low synthesis yieldOptimize pH during salt formation
Inconsistent bioavailabilityStandardize animal diet and housing
Unidentified metabolitesUse HRMS with molecular networking

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clebopride maleate
Reactant of Route 2
Clebopride maleate

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